molecular formula C9H8N2O4 B12602063 6-Hydroxy-8-nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 651329-27-0

6-Hydroxy-8-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B12602063
CAS No.: 651329-27-0
M. Wt: 208.17 g/mol
InChI Key: DUZFNLYYHUGWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-8-nitro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-8-nitro-3,4-dihydroquinolin-2(1H)-one typically involves the nitration of a quinoline precursor followed by hydrolysis. A common synthetic route might include:

    Hydrolysis: Conversion of the nitroquinoline to the hydroxy derivative using a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Hydroxy-8-nitro-3,4-dihydroquinolin-2(1H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and cellular pathways.

    Medicine: Development of pharmaceuticals targeting specific diseases.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    8-Nitroquinoline: A similar compound with a nitro group at the 8-position.

    6-Hydroxyquinoline: A similar compound with a hydroxy group at the 6-position.

Uniqueness

6-Hydroxy-8-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to the specific combination of hydroxy and nitro groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

651329-27-0

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

6-hydroxy-8-nitro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H8N2O4/c12-6-3-5-1-2-8(13)10-9(5)7(4-6)11(14)15/h3-4,12H,1-2H2,(H,10,13)

InChI Key

DUZFNLYYHUGWLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.